
(E)-1-bromo-1,1-difluoro-2-heptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-bromo-1,1-difluoro-2-heptene is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a double bond in its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-bromo-1,1-difluoro-2-heptene typically involves the halogenation of a suitable precursor. One common method is the addition of bromine and fluorine atoms to an alkene substrate under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive intermediates and ensure safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-bromo-1,1-difluoro-2-heptene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides are used. The reactions are often conducted at room temperature or under mild heating.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alcohols or amines, while addition reactions can produce dihalides or other addition products.
Wissenschaftliche Forschungsanwendungen
(E)-1-bromo-1,1-difluoro-2-heptene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated intermediates.
Wirkmechanismus
The mechanism of action of (E)-1-bromo-1,1-difluoro-2-heptene involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other substrates. The compound’s double bond also allows it to participate in various addition reactions, further influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-bromo-1,1-difluoro-2-butene: A shorter-chain analog with similar reactivity but different physical properties.
(E)-1-chloro-1,1-difluoro-2-heptene: A compound with a chlorine atom instead of bromine, leading to different reactivity and applications.
(E)-1-bromo-1,1-difluoro-2-hexene: A compound with one fewer carbon atom, affecting its physical and chemical properties.
Uniqueness
(E)-1-bromo-1,1-difluoro-2-heptene is unique due to its specific combination of bromine and fluorine atoms, which impart distinct reactivity and properties. Its longer carbon chain compared to similar compounds also influences its solubility, boiling point, and other physical characteristics, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H11BrF2 |
|---|---|
Molekulargewicht |
213.06 g/mol |
IUPAC-Name |
1-bromo-1,1-difluorohept-2-ene |
InChI |
InChI=1S/C7H11BrF2/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
LQSFBLRBYQAEKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


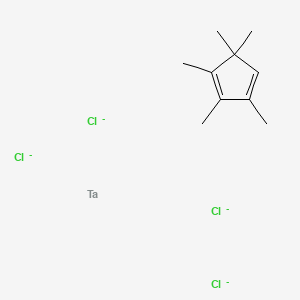
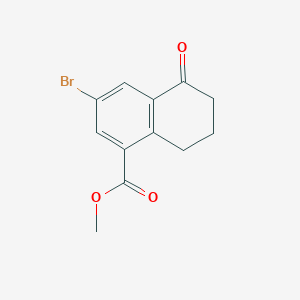
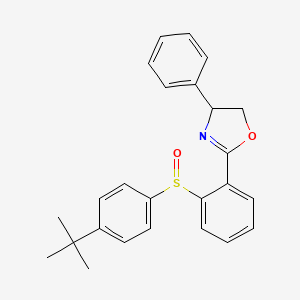
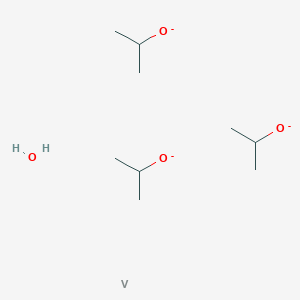
![N-[4-(benzyloxy)phenyl]-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B12505405.png)
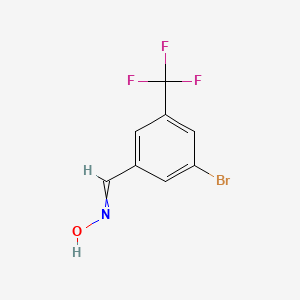
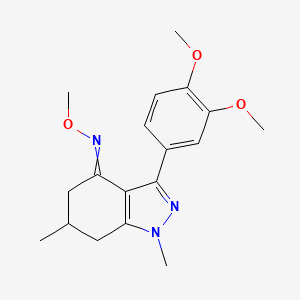
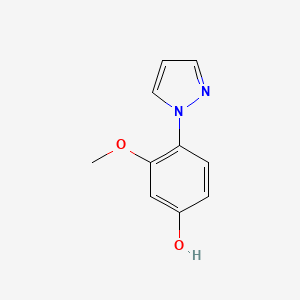
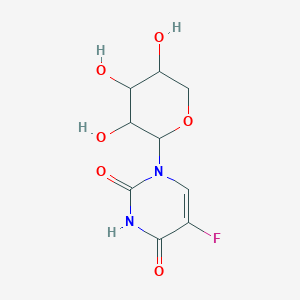
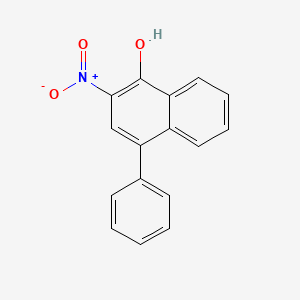
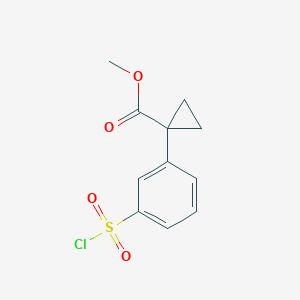
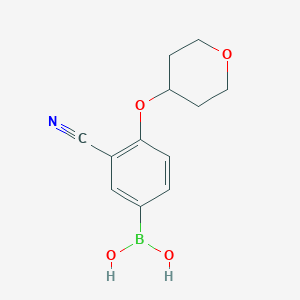
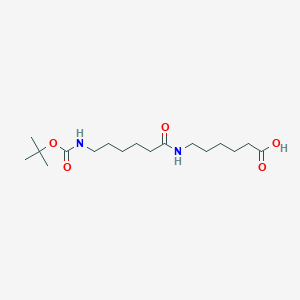
methanone](/img/structure/B12505461.png)
